molecular formula C7H7BrN2O2 B8296415 3-Bromo-2-ethyl-6-nitropyridine

3-Bromo-2-ethyl-6-nitropyridine

Cat. No.: B8296415
M. Wt: 231.05 g/mol
InChI Key: NHRIBLYRRBJPGF-UHFFFAOYSA-N
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Description

3-Bromo-2-ethyl-6-nitropyridine is a halogenated pyridine derivative characterized by a bromine atom at the 3-position, an ethyl group at the 2-position, and a nitro group at the 6-position. This compound belongs to a class of substituted pyridines widely utilized in pharmaceutical and agrochemical synthesis due to the reactive nature of the bromine and nitro groups, which serve as handles for further functionalization. These analogs share key features, including halogen and nitro substituents, which influence reactivity, solubility, and steric effects.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

3-bromo-2-ethyl-6-nitropyridine

InChI

InChI=1S/C7H7BrN2O2/c1-2-6-5(8)3-4-7(9-6)10(11)12/h3-4H,2H2,1H3

InChI Key

NHRIBLYRRBJPGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Effects

The table below compares 3-Bromo-2-ethyl-6-nitropyridine with structurally related pyridine derivatives, highlighting substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications
This compound C₇H₇BrN₂O₂ 243.05 g/mol 3-Br, 2-C₂H₅, 6-NO₂ Potential intermediate for Suzuki couplings; enhanced lipophilicity due to ethyl group
3-Bromo-2-methyl-6-nitropyridine C₆H₅BrN₂O₂ 217.02 g/mol 3-Br, 2-CH₃, 6-NO₂ Used in cross-coupling reactions; lower steric hindrance
6-Bromo-2-methyl-3-nitropyridine C₆H₅BrN₂O₂ 217.02 g/mol 6-Br, 2-CH₃, 3-NO₂ Nitro at 3-position directs electrophilic substitution to 4-position; pharmaceutical precursor
3-Bromo-2-ethoxy-5-nitropyridine C₇H₇BrN₂O₃ 259.05 g/mol 3-Br, 2-OCH₂CH₃, 5-NO₂ Ethoxy group increases solubility in polar solvents; agrochemical applications
2-Amino-3-bromo-5-nitropyridine C₅H₄BrN₃O₂ 218.00 g/mol 3-Br, 2-NH₂, 5-NO₂ Amino group enables diazotization; dye synthesis
Key Observations:
  • Substituent Position : The nitro group's position (6 vs. 3) significantly alters reactivity. For example, in 6-Bromo-2-methyl-3-nitropyridine , the nitro group at the 3-position deactivates the ring, directing further substitution to the 4-position . In contrast, the ethyl group in This compound may sterically hinder adjacent positions.
  • Alkyl vs. Alkoxy Groups : Ethyl (electron-donating) vs. ethoxy (electron-withdrawing) substituents modulate electronic effects. Ethyl groups enhance lipophilicity, beneficial in drug design, while ethoxy groups improve solubility .
  • Amino Substitution: Amino groups (e.g., 2-Amino-3-bromo-5-nitropyridine) introduce nucleophilic sites for coupling reactions, contrasting with halogenated analogs optimized for electrophilic pathways .

Physicochemical Properties

  • Solubility : Ethyl groups enhance hydrophobic character, reducing aqueous solubility compared to methoxy-substituted analogs like 3-Bromo-2-methoxy-5-nitropyridine .
  • Melting Points: Limited data in the evidence, but methyl analogs (e.g., 3-Bromo-2-methyl-6-nitropyridine) are typically solids at room temperature, while ethyl derivatives may exhibit lower melting points due to reduced crystallinity .

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